An In-depth Technical Guide to the Chemical Properties of Phenol, 2-ethoxy-4-(2-propenyl)-
An In-depth Technical Guide to the Chemical Properties of Phenol, 2-ethoxy-4-(2-propenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 2-ethoxy-4-(2-propenyl)-, also known by its synonyms 4-allyl-2-ethoxyphenol and eugenyl ethyl ether, is an aromatic ether with applications in the flavor and fragrance industries. Its structural similarity to eugenol, a well-studied bioactive molecule, suggests potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological signaling pathways of its parent compound, eugenol.
Chemical and Physical Properties
The chemical and physical properties of Phenol, 2-ethoxy-4-(2-propenyl)- are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | Phenol, 2-ethoxy-4-(2-propenyl)- | |
| Synonyms | 4-allyl-2-ethoxyphenol, Eugenyl ethyl ether | |
| CAS Number | 1755-54-0 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Sweet, herbaceous, tea-like, warm, and delicately spicy |
Table 2: Physical Properties
| Property | Value | Reference |
| Boiling Point | 112 °C at 6.5 Torr | |
| Density | 1.0375 g/cm³ at 25 °C | |
| Refractive Index | 1.567 | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Soluble in alcohol, miscible with oils, poorly soluble in propylene glycol | |
| pKa | 10.42 ± 0.18 (Predicted) |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common and effective method for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)- is the Williamson ether synthesis, which involves the O-ethylation of eugenol.
Materials:
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Eugenol (4-allyl-2-methoxyphenol)
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Ethyl iodide or diethyl sulfate
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Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
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Anhydrous acetone or ethanol as solvent
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Diethyl ether
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve eugenol in the chosen solvent (e.g., anhydrous acetone).
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Add a base (e.g., anhydrous potassium carbonate) to the solution. The molar ratio of eugenol to base should be approximately 1:1.5.
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Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
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Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture. The molar ratio of eugenol to ethylating agent should be approximately 1:1.2.
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Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by thin-layer chromatography).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)-.
Spectroscopic Characterization
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR Spectroscopy:
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Expected Chemical Shifts (δ, ppm):
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~1.4 (t, 3H): Methyl protons of the ethoxy group.
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~3.3 (d, 2H): Methylene protons of the allyl group attached to the aromatic ring.
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~4.0 (q, 2H): Methylene protons of the ethoxy group.
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~5.0-5.2 (m, 2H): Terminal vinyl protons of the allyl group.
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~5.9 (m, 1H): Internal vinyl proton of the allyl group.
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~5.5-6.0 (s, 1H): Phenolic hydroxyl proton (this peak may be broad and its position can vary; it will exchange with D₂O).
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~6.7-6.9 (m, 3H): Aromatic protons.
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¹³C NMR Spectroscopy:
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Expected Chemical Shifts (δ, ppm):
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~15: Methyl carbon of the ethoxy group.
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~40: Methylene carbon of the allyl group.
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~64: Methylene carbon of the ethoxy group.
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~112-122: Aromatic and vinyl carbons.
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~135-148: Quaternary aromatic carbons.
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b) Infrared (IR) Spectroscopy
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Sample Preparation: A thin film of the liquid sample can be placed between two NaCl or KBr plates.
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Expected Absorption Bands (cm⁻¹):
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~3400 (broad): O-H stretch of the phenolic hydroxyl group.
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~3080: =C-H stretch of the aromatic ring and vinyl group.
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~2980, 2870: C-H stretch of the alkyl groups.
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~1640: C=C stretch of the allyl group.
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~1610, 1510: C=C stretch of the aromatic ring.
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~1230, 1040: C-O stretch of the ether and phenol.
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~915, 995: Out-of-plane bending of the vinyl C-H bonds.
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c) Mass Spectrometry (MS)
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Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
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Expected Fragmentation Pattern:
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Molecular Ion Peak (M⁺): m/z = 178.
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Key Fragments: Loss of the ethyl group (m/z = 149), loss of the allyl group (m/z = 137), and other characteristic fragments from the cleavage of the ether and alkyl groups.
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Biological Activity and Signaling Pathways (of Eugenol)
While specific studies on the signaling pathways of Phenol, 2-ethoxy-4-(2-propenyl)- are limited, the extensive research on its parent compound, eugenol, provides valuable insights into its potential biological activities. Eugenol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The ethyl ether derivative may exhibit similar, modified, or novel activities.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Eugenol has been reported to influence this pathway in various cell types.
MAPK/ERK Signaling Pathway Diagram:
Caption: Potential modulation of the MAPK/ERK pathway by eugenol.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Eugenol has been shown to inhibit this pathway in certain cancer cell lines.
PI3K/Akt Signaling Pathway Diagram:
Caption: Potential inhibition of the PI3K/Akt pathway by eugenol.
Conclusion
Phenol, 2-ethoxy-4-(2-propenyl)- is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While its own biological activity is an area ripe for further exploration, the known effects of its parent compound, eugenol, on key cellular signaling pathways such as MAPK/ERK and PI3K/Akt, provide a strong rationale for investigating the potential of this ethyl ether derivative in various therapeutic areas. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.
